molecular formula C21H26ClN3O2 B4926994 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

Cat. No. B4926994
M. Wt: 387.9 g/mol
InChI Key: DBLYNJBNMHFTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research. TFMPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine acts as an agonist at various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 receptor. It has also been shown to have activity at the sigma-1 receptor. The exact mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine is not fully understood, but it is thought to modulate the activity of these receptors, leading to its various effects on the body.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood and behavior. 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has also been found to have effects on the cardiovascular system, including changes in blood pressure and heart rate. It has been shown to have immunomodulatory effects, including the modulation of cytokine levels. 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has also been shown to have effects on the gastrointestinal system, including changes in motility and secretion.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine in lab experiments is its broad range of effects, which allows researchers to study a range of physiological and biochemical processes. 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine is also relatively easy to synthesize and purify, making it readily available for use in experiments. One limitation of using 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine is its potential for off-target effects, which can complicate data interpretation. Additionally, the use of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine in experiments requires careful consideration of dosage and administration to ensure that the effects observed are specific to the compound and not due to other factors.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine. One area of interest is the potential use of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine in the treatment of various psychiatric and neurological disorders. 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has been found to have activity at various receptors that are implicated in these disorders, making it a potential candidate for drug development. Another area of interest is the development of more selective compounds that target specific receptors, which could help to reduce off-target effects and improve the specificity of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine as a research tool. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine and its effects on various physiological and biochemical processes.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(2-methyl-3-furoyl)piperidine in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization. The synthesis of 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has been used extensively in scientific research as a tool to study a range of biochemical and physiological processes. It has been found to have activity at various receptors in the brain, including the serotonin and dopamine receptors. 1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine has also been shown to have effects on the cardiovascular system, the immune system, and the gastrointestinal system. Its broad range of effects makes it a valuable tool for researchers in various fields.

properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-16-20(7-13-27-16)21(26)25-8-3-6-19(15-25)24-11-9-23(10-12-24)18-5-2-4-17(22)14-18/h2,4-5,7,13-14,19H,3,6,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLYNJBNMHFTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine

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